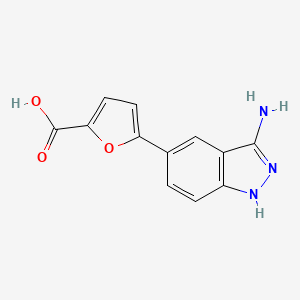

5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid

Description

Historical Context and Significance of Indazole and Furan (B31954) Derivatives in Chemical Research

Indazole and furan derivatives have independently carved out significant niches in the landscape of chemical and pharmaceutical research. Their rich histories are marked by a continuous stream of discoveries highlighting their diverse biological activities and synthetic utility.

The indazole scaffold, a bicyclic aromatic heterocycle, has been a subject of intense study for over a century. nih.gov Initially explored for its unique chemical properties, the indazole nucleus quickly gained prominence in medicinal chemistry. ijabbr.com A significant breakthrough was the discovery that indazole-containing compounds could act as potent inhibitors of a variety of enzymes and receptors. orientjchem.orgresearchgate.net This has led to the development of several FDA-approved drugs containing the indazole core, such as:

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.gov

Axitinib: Another potent tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma. nih.gov

Niraparib: A PARP inhibitor for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer. nih.gov

The biological activity of indazole derivatives is broad and includes anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. ijabbr.comorientjchem.org The 3-aminoindazole moiety, in particular, has been identified as an effective "hinge-binding" template for kinase inhibitors, further cementing the importance of this scaffold in drug design. nih.gov

Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous feature in a vast number of natural products and synthetic compounds with significant biological activity. orientjchem.orgnih.gov Furan derivatives exhibit a wide array of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govnih.govmdpi.com The furan-2-carboxylic acid moiety is a common structural motif in many biologically active molecules and serves as a versatile synthetic intermediate. rsc.org The electron-rich nature and aromaticity of the furan ring allow for a variety of chemical interactions with biological targets. nih.gov

The historical and ongoing importance of both indazole and furan derivatives in medicinal chemistry provides a strong foundation for the investigation of hybrid molecules that combine these two valuable scaffolds.

Rationale for Investigating 5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid as a Research Target

The decision to investigate This compound stems from a clear scientific rationale rooted in the principles of medicinal chemistry and drug design. The molecule's structure represents a deliberate combination of pharmacophoric elements from both the indazole and furan families, with the aim of achieving novel or enhanced biological activity.

The primary rationale for its investigation can be broken down as follows:

Principle of Molecular Hybridization: This approach involves combining two or more pharmacophores to create a new molecule with a potentially synergistic or additive biological effect. In this case, the proven anticancer and kinase inhibitory properties of the 3-aminoindazole core are paired with the broad-spectrum biological activity of the furan ring.

Structure-Activity Relationship (SAR) Studies: The synthesis of this specific compound allows for the exploration of the SAR of indazolyl-furan hybrids. nih.govresearchgate.net By systematically modifying the connection and substitution patterns between the two heterocyclic rings, researchers can gain insights into the structural requirements for a desired biological activity.

Kinase Inhibition Potential: Given that the 3-aminoindazole scaffold is a known hinge-binding motif for kinases, the attachment of a furan-2-carboxylic acid at the 5-position could modulate the molecule's interaction with the ATP-binding site of various kinases. The carboxylic acid group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with the target protein.

Bioisosteric Replacement: The furan ring can be considered a bioisostere of a phenyl ring, offering different steric and electronic properties that can influence a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). scbt.com

The table below summarizes the key pharmacophoric features of the constituent moieties and the rationale for their combination in the target molecule.

| Moiety | Key Pharmacophoric Features | Rationale for Inclusion |

| 3-Aminoindazole | Kinase hinge-binding motif, hydrogen bonding capabilities, rigid bicyclic structure. | To impart potential kinase inhibitory activity and provide a well-defined scaffold for molecular recognition. |

| Furan-2-carboxylic acid | Aromatic system, hydrogen bond donor/acceptor, potential for diverse chemical interactions. | To modulate biological activity, improve physicochemical properties, and explore new binding interactions. |

Overview of Current Research Trends and Methodologies Applied to Related Heterocyclic Systems

The investigation of This compound aligns with several current trends in heterocyclic chemistry research. Modern synthetic methodologies, advanced analytical techniques, and computational chemistry are all being leveraged to accelerate the discovery and development of novel heterocyclic compounds.

Synthetic Methodologies: The synthesis of complex heterocyclic systems like the target molecule often relies on modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are frequently employed to form the crucial carbon-carbon bond between the indazole and furan rings. researchgate.net Recent advancements in C-H activation and photoredox catalysis are also providing new and more efficient routes to functionalized heterocycles. mdpi.comsemanticscholar.org

Analytical Techniques: The structural elucidation and purification of novel heterocyclic compounds are heavily reliant on a suite of analytical techniques. High-performance liquid chromatography (HPLC) is essential for assessing purity and for purification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are indispensable for confirming the chemical structure.

Computational Chemistry: In silico methods are playing an increasingly important role in modern drug discovery. nih.gov Molecular docking studies can be used to predict the binding mode of This compound with potential biological targets, such as protein kinases. Quantum mechanical calculations can provide insights into the molecule's electronic properties and reactivity. nih.gov These computational approaches help to rationalize experimental findings and guide the design of new analogs with improved properties.

The convergence of these modern research trends and methodologies provides a powerful toolkit for the thorough investigation of novel heterocyclic compounds like This compound , from their initial synthesis to the detailed exploration of their biological potential.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c13-11-7-5-6(1-2-8(7)14-15-11)9-3-4-10(18-9)12(16)17/h1-5H,(H,16,17)(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNZMQCWDINKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=C(O3)C(=O)O)C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 3 Amino 1h Indazol 5 Yl Furan 2 Carboxylic Acid

Retrosynthetic Analysis and Key Synthetic Disconnections for the Indazole and Furan (B31954) Moieties

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.comdeanfrancispress.com For 5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid, the primary disconnection is the carbon-carbon bond linking the C5 position of the indazole ring and the C5 position of the furan ring. This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction, which is a reliable and widely used method for constructing C(aryl)-C(aryl) bonds. nih.gov

This leads to two key precursor fragments:

An indazole synthon , functionalized at the 5-position with a group suitable for cross-coupling, such as a halogen (Br, I) or a boronic acid/ester.

A furan synthon , also functionalized at its 5-position with a complementary reactive group for the coupling reaction.

Further disconnection of the 3-amino-5-halo-1H-indazole precursor (A) reveals that the indazole ring itself can be constructed from a suitably substituted benzene (B151609) ring. A common and effective strategy involves the cyclization of a 2-halobenzonitrile derivative with hydrazine (B178648). rsc.orgresearchgate.net This approach conveniently installs the required 3-amino group. The halogen at the para-position to the nitrile will ultimately become the C5-halogen on the indazole ring.

For the 5-substituted-furan-2-carboxylic acid precursor (B), a logical disconnection points towards a pre-functionalized furan ring. A common starting material for such structures is furfural, which can be oxidized to furan-2-carboxylic acid. orgsyn.orgfrontiersin.org The functional group at the 5-position (e.g., a boronic acid) can be installed on a protected furan-2-carboxylic acid derivative. Alternatively, the furan ring can be constructed from acyclic precursors using methods like the Paal-Knorr or Feist-Benary syntheses, incorporating the necessary substituents from the start. organic-chemistry.orgwikipedia.org

This retrosynthetic strategy breaks down the complex target molecule into manageable and synthetically accessible precursors, guiding the forward synthesis through established and optimized reaction pathways.

Development and Optimization of Novel Synthetic Pathways for the Indazole Core Structure

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes for its construction. researchgate.netrsc.org These methods often begin with substituted benzonitriles or other ortho-functionalized benzene derivatives.

Palladium catalysis is a cornerstone of modern organic synthesis, and it provides several efficient routes to the indazole core. A prominent method involves the intramolecular C-H amination of aminohydrazones, which can be prepared from tertiary amides. nih.gov Another powerful strategy is the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile (B47965) derivative, followed by an acid-mediated deprotection and cyclization sequence to yield the 3-aminoindazole. organic-chemistry.org

A further development is the palladium-catalyzed domino reaction between 2-halobenzonitriles and hydrazines, which allows for the selective synthesis of 3-amino-2H-indazoles. researchgate.net These methods offer high yields and functional group tolerance, making them valuable for constructing complex indazole derivatives.

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods. The Ullmann condensation, a classic copper-catalyzed C-N bond-forming reaction, has been adapted for indazole synthesis. For instance, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones can produce N-phenyl-1H-indazoles. nih.gov Similarly, the coupling of 2-halobenzonitriles with hydrazine derivatives, followed by a cascade condensation process, can be facilitated by copper catalysts to afford 3-aminoindazoles. organic-chemistry.org General methods for the copper-catalyzed N-arylation of the indazole core itself with aryl bromides have also been developed, which are crucial for further derivatization. figshare.comacs.orgresearchgate.net

In the pursuit of more sustainable and economical chemistry, metal-free approaches have gained significant attention. A practical and efficient base-mediated synthesis of free 3-aminoindazoles has been developed from the reaction of 2-halobenzonitriles with hydrazines. rsc.orgresearchgate.net This method overcomes challenges associated with the basicity of hydrazine substrates and allows for the synthesis of a wide range of N-aryl substituted 3-aminoindazoles under mild, one-pot conditions. rsc.org Additionally, metal-free nitration of indazoles can be achieved using tert-butyl nitrite (B80452), providing a route to 3-nitroindazoles, which can be subsequently reduced to 3-aminoindazoles. researchgate.net

| Method | Catalyst/Reagent | Key Starting Materials | General Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, P(t-Bu)₃ | 2-Bromobenzonitrile, Benzophenone hydrazone | Toluene, 110 °C, then H⁺ | High yields, good functional group tolerance | organic-chemistry.org |

| Copper-Catalyzed Cyclization | CuI, L-proline | 2-Halobenzonitrile, Hydrazine ester | DMSO, 80 °C | Cost-effective catalyst, good yields | organic-chemistry.org |

| Metal-Free Base-Mediated | t-BuOK | o-Halobenzonitrile, Hydrazine | DMSO, 120 °C | Avoids transition metals, one-pot procedure | rsc.org |

1,3-Dipolar cycloadditions offer a powerful and convergent approach to constructing five-membered heterocyclic rings like indazoles. researchgate.net A notable strategy involves the reaction of arynes with diazo compounds or other 1,3-dipoles. organic-chemistry.org Arynes, highly reactive intermediates, can be generated in situ from o-(trimethylsilyl)aryl triflates. Their [3+2] cycloaddition with diazo compounds provides a direct and efficient route to a wide variety of substituted indazoles under mild conditions. organic-chemistry.org

Another elegant variation employs sydnones as the 1,3-dipole. The reaction of sydnones with arynes proceeds via a [3+2] cycloaddition followed by a spontaneous extrusion of carbon dioxide to afford 2H-indazoles in good to excellent yields. nih.govacs.org This method is particularly useful for accessing the less common 2H-indazole isomers selectively. nih.gov DFT calculations have been used to understand the origins of regioselectivity in these cycloadditions, highlighting the role of orbital interactions and transition state geometries. nih.govacs.org

Classical diazotization reactions remain a relevant and effective method for indazole synthesis. This approach typically involves the diazotization of an ortho-substituted aniline (B41778) derivative, followed by an intramolecular cyclization. For example, the diazotization of o-toluidine (B26562) (2-methylaniline) and its derivatives can lead to the formation of the indazole ring. nih.gov

More recently, this strategy has been refined to allow for the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives using reagents like sodium nitrite in an acidic medium. sioc-journal.cn This method is operationally simple, proceeds under mild conditions with rapid reaction rates, and offers high yields across a broad scope of substrates. Mechanistic studies suggest that the reaction proceeds through a key diazonium salt intermediate. sioc-journal.cnnih.gov

Development and Optimization of Synthetic Pathways for the Furan-2-carboxylic Acid Moiety

Furan-2-carboxylic acid and its derivatives are important building blocks, often derived from biomass. arkat-usa.org Several robust synthetic methods are available for their preparation.

A primary industrial route is the oxidation of furfural, which is readily available from the dehydration of pentose (B10789219) sugars found in hemicellulose. frontiersin.org Various oxidizing agents can be employed, including chemical oxidants like potassium permanganate (B83412) or catalytic systems using oxygen or air. orgsyn.org Biocatalytic oxidation using whole-cell systems, such as Pseudomonas putida, has emerged as a green and highly selective alternative, capable of producing furoic acid with quantitative yields. frontiersin.org Catalytic methods using alkaline water as the oxidant can also produce furoic acid along with valuable H₂ gas. nih.gov

The Paal-Knorr synthesis is a fundamental method for constructing the furan ring itself. wikipedia.org It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgalfa-chemistry.com While the preparation of the requisite 1,4-dicarbonyl precursors can be a limitation, the reaction itself is highly effective. alfa-chemistry.com Various acids, from protic acids like HCl to Lewis acids and dehydrating agents like TiCl₄, can catalyze the transformation. alfa-chemistry.comresearchgate.net

The Feist-Benary synthesis provides another classical route to functionalized furans. wikipedia.orgambeed.com This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester. wikipedia.orgquimicaorganica.org The mechanism proceeds through an initial Knoevenagel-type condensation or enolate alkylation, followed by an intramolecular nucleophilic substitution and dehydration to form the furan ring. quimicaorganica.orgresearchgate.netyoutube.com

Finally, direct carboxylation of the furan ring is also possible. Deprotonation of furan-2-carboxylic acid at the 5-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide, can regioselectively produce furan-2,5-dicarboxylic acid. arkat-usa.org This demonstrates the feasibility of introducing the carboxylic acid group onto a pre-existing furan ring.

| Method | Key Starting Materials | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Furfural Oxidation | Furfural | KMnO₄, O₂/Catalyst, Biocatalysts (e.g., P. putida) | Oxidation of the aldehyde group to a carboxylic acid. | orgsyn.orgfrontiersin.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, p-TsOH, TiCl₄) | Acid-catalyzed intramolecular cyclization and dehydration. | organic-chemistry.orgwikipedia.orgalfa-chemistry.com |

| Feist-Benary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Base (e.g., pyridine, ammonia) | Condensation followed by intramolecular cyclization. | wikipedia.orgambeed.comquimicaorganica.org |

| Direct Carboxylation | Furan derivative | Strong base (e.g., LDA), CO₂ | Deprotonation of the furan ring followed by reaction with CO₂. | arkat-usa.org |

Coupling Strategies for Assembling the Indazole and Furan-2-carboxylic Acid Moieties

The construction of the bi-heterocyclic scaffold of this compound relies heavily on transition-metal-catalyzed cross-coupling reactions. These methods provide a powerful and versatile means to form the critical carbon-carbon bond between the indazole and furan rings.

A predominant strategy is the Suzuki-Miyaura coupling reaction. nih.govresearchgate.net This approach typically involves the reaction of a halogenated indazole precursor with a furan boronic acid or boronic ester derivative, catalyzed by a palladium complex. A common synthetic route commences with a readily available substituted benzonitrile, such as 5-bromo-2-fluorobenzonitrile. nih.gov This starting material can be converted to 5-bromo-1H-indazol-3-amine by treatment with hydrazine. nih.gov The resulting 5-bromo-1H-indazol-3-amine serves as a key intermediate. This halo-indazole can then be coupled with a suitably functionalized furan, for example, (5-(methoxycarbonyl)furan-2-yl)boronic acid, under palladium catalysis to yield the desired carbon framework. Subsequent hydrolysis of the ester group affords the final carboxylic acid.

Other cross-coupling reactions, such as Stille coupling (using organotin reagents) or Heck coupling, represent alternative, albeit less commonly cited, strategies for forging the indazole-furan linkage. The choice of reaction is often dictated by the availability of starting materials, functional group tolerance, and desired yield. For instance, Sonogashira coupling has been employed to prepare 5-alkynyl-substituted 3-aminoindazoles, demonstrating the versatility of the 5-position of the indazole ring for C-C bond formation. austinpublishinggroup.com

| Indazole Precursor | Furan Precursor | Coupling Reaction | Catalyst Example |

|---|---|---|---|

| 5-Bromo-1H-indazol-3-amine | Furan-2-boronic acid derivative | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ |

| 5-Iodo-1H-indazol-3-amine | 5-(Tributylstannyl)furan-2-carboxylate | Stille Coupling | Pd(PPh₃)₄ |

| 5-Triflyloxy-1H-indazol-3-amine | Furan-2-boronic acid derivative | Suzuki-Miyaura Coupling | PdCl₂(dppf) |

Regioselective and Stereoselective Synthesis Approaches for Functionalization

Regioselectivity is crucial when functionalizing the pre-formed this compound scaffold or its precursors to generate specific analogues for SAR studies. nih.govresearchgate.net

Indazole Ring Functionalization: The indazole ring offers several positions for substitution. The C-3 position can be selectively functionalized, often starting from an N-protected indazole. chim.it Techniques like directed ortho-metalation followed by quenching with an electrophile allow for the introduction of various groups. chim.it Halogenation, particularly iodination and bromination, can also be achieved with high regioselectivity at the C-3 position under basic conditions, providing a handle for further cross-coupling reactions. chim.it The benzene portion of the indazole ring can also be selectively modified. For instance, electrophilic aromatic substitution reactions on the indazole ring will be directed by the existing amino group and the fused pyrazole (B372694) ring, often leading to substitution at the C-4 or C-6 positions, depending on the reaction conditions and protecting group strategy.

Furan Ring Functionalization: The furan-2-carboxylic acid moiety is also amenable to regioselective functionalization. The electron-withdrawing nature of the carboxylic acid group directs electrophilic substitution primarily to the C-5 position. However, since this position is already substituted in the parent compound, modifications often target the C-3 and C-4 positions. Direct bromination of furan-2-carboxylic acid can yield 5-bromofuran-2-carboxylic acid or 4,5-dibromofuran-2-carboxylic acid, depending on the stoichiometry and conditions. mdpi.com These halogenated intermediates are valuable for introducing further diversity. mdpi.com Furthermore, specific carboxylation of 2-furoic acid at the C-5 position demonstrates that selective functionalization of the furan ring is well-established. rsc.org

As this compound is an achiral molecule, stereoselective synthesis is not relevant to the core structure itself. However, should chiral substituents be introduced during derivatization, stereoselective methods would be required to control the configuration of the new stereocenters.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of analogues is fundamental to understanding the SAR of this compound. nih.govmdpi.com This involves modifying distinct parts of the molecule to probe its interactions with biological targets.

The 3-amino group of the indazole moiety is a critical interaction point, often acting as a hydrogen bond donor that engages with the hinge region of protein kinases. nih.govnih.gov Modifications at this position are crucial for optimizing potency and selectivity.

Acylation: The primary amine can be readily acylated with various acid chlorides or anhydrides to form amides. For example, reaction with cyclopropanecarbonyl chloride yields the corresponding cyclopropyl (B3062369) amide. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide analogues.

Urea (B33335) Formation: Treatment with isocyanates leads to the formation of urea derivatives.

Alkylation: Reductive amination or direct alkylation can introduce small alkyl groups, although care must be taken to control the degree of substitution.

These modifications alter the steric bulk, electronic properties, and hydrogen-bonding capacity of this key functional group.

The carboxylic acid group is a key polar feature that often interacts with positively charged residues (like arginine or lysine) in a protein's active site. It also significantly influences the compound's physicochemical properties, such as solubility and cell permeability.

Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, tert-butyl) to act as prodrugs or to eliminate a formal negative charge.

Amidation: Coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents (such as HOBT/EDC or HATU) yields a library of amides. researchgate.net This is a common strategy to explore new interactions and improve pharmacokinetic properties. nih.gov For instance, introducing piperazine (B1678402) moieties can enhance solubility and oral bioavailability. nih.gov

| Modification Type | Reagent/Condition | Resulting Functional Group | Potential SAR Impact |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester | Increased lipophilicity, prodrug potential |

| Amidation | Piperazine, EDC, HOBT | Piperazinyl Amide | Enhanced solubility, new H-bond interactions |

| Amidation | (S)-Valine methyl ester, HATU | Amino Acid Amide | Introduce chirality, probe specific pockets |

| Reduction | BH₃·THF | Primary Alcohol | Remove acidic charge, alter H-bonding |

Substituting the benzene portion of the indazole ring allows for the exploration of deeper pockets within a target's binding site and can fine-tune the electronic properties of the heterocyclic system. nih.govchim.itmdpi.comnih.govnih.gov The most common positions for modification are C-4, C-6, and C-7.

Starting from a precursor like 5-bromo-1H-indazol-3-amine, Suzuki coupling can be used to introduce a wide array of aryl or heteroaryl groups at the C-5 position, directly attaching them to the furan ring's connection point. nih.gov For modifications at other positions, precursors like 4-, 6-, or 7-bromo-1H-indazol-3-amine would be required. These halogenated intermediates can then be subjected to various cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to install diverse substituents.

| Position | Substituent | Synthetic Method | Rationale |

|---|---|---|---|

| C-4 | -F, -Cl | Electrophilic Halogenation | Modulate electronics, improve metabolic stability |

| C-6 | -OCH₃ | Nucleophilic Aromatic Substitution on a nitro precursor | Introduce H-bond acceptor, alter conformation |

| C-7 | -CH₃ | Cross-coupling from 7-bromoindazole | Probe steric tolerance |

Halogenation: Introduction of fluorine or chlorine atoms can alter electronic properties and block potential sites of metabolism.

Alkylation: Small alkyl groups like methyl can be introduced to probe steric limits in the binding site.

Ring Bioisosteres: The entire furan ring can be replaced with other five-membered heterocycles, such as thiophene (B33073) or thiazole, to evaluate the importance of the furan oxygen atom and the specific geometry of the linker. nih.gov For example, thiophene and furan linker analogues have been shown to modulate activity against different kinase targets. nih.gov

Biological Target Identification and Mechanistic Elucidation of 5 3 Amino 1h Indazol 5 Yl Furan 2 Carboxylic Acid

Biophysical Techniques for Ligand-Target Interaction Characterization

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study biomolecular interactions in real-time without the need for labels. In the context of 5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid, SPR would be employed to identify its direct binding partners and to quantify the kinetics of these interactions.

The experiment involves immobilizing a potential target protein (e.g., a kinase, receptor, or enzyme) onto a sensor chip. The compound of interest is then flowed over this surface. A change in the refractive index at the sensor surface, caused by the binding of the compound to the immobilized protein, is detected and recorded in a sensorgram.

Detailed Research Findings from SPR would typically include:

Binding Affinity (KD): This is a primary output, indicating the strength of the interaction. A lower KD value signifies a stronger binding affinity.

Association Rate Constant (ka): This measures the rate at which the compound binds to the target.

Dissociation Rate Constant (kd): This measures the rate at which the compound dissociates from the target.

Specificity: By testing the compound against a panel of different proteins, SPR can help determine its binding specificity and identify potential off-targets.

Below is an illustrative table representing the type of data that would be generated from an SPR analysis for this compound against a hypothetical panel of protein kinases.

Table 1: Illustrative SPR Kinetic Data for this compound

| Target Protein | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |

|---|---|---|---|

| Kinase A | 1.5 x 105 | 3.0 x 10-4 | 2.0 |

| Kinase B | 2.1 x 104 | 4.2 x 10-3 | 200 |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat change that occurs upon the binding of a ligand (the compound) to a macromolecule (the target protein). This method provides a complete thermodynamic profile of the binding interaction.

In an ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured.

Detailed Research Findings from ITC would typically include:

Binding Affinity (KD): Similar to SPR, ITC provides a measure of binding strength.

Stoichiometry (n): This reveals the ratio in which the compound and target molecule bind (e.g., 1:1, 1:2).

Enthalpy Change (ΔH): This indicates the change in heat content of the system upon binding.

Entropy Change (ΔS): This provides insight into the change in disorder of the system upon binding.

The combination of enthalpy and entropy data helps to understand the driving forces behind the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). A study on a different indazole compound, 3-phenyl-1H-indazole, utilized ITC to confirm its interaction with the fat mass and obesity-associated (FTO) protein and other proteins, demonstrating the utility of this technique for this class of molecules. nih.gov

Table 2: Illustrative Thermodynamic Profile from ITC for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Affinity (KD) | 5.5 nM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional structure of a molecule or a molecular complex. To understand the precise binding mode of this compound, it would be co-crystallized with its identified biological target.

The resulting crystal structure would reveal the exact orientation of the compound within the binding site of the protein. This structural information is invaluable for understanding the mechanism of action and for guiding further structure-based drug design efforts. For instance, X-ray crystallography has been used to determine the binding mode of N-(indazol-3-yl)piperidine-4-carboxylic acids to the RORγt ligand-binding domain, revealing key hydrogen bond interactions. nih.gov

Detailed Research Findings from X-ray Crystallography would typically include:

High-Resolution 3D Structure: An atomic-level view of the compound bound to its target.

Key Binding Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that mediate binding.

Conformational Changes: Information on any changes in the protein's structure upon compound binding.

Solvent Accessibility: Understanding the role of water molecules in the binding interface.

Identification of Molecular Pathways and Networks Modulated by the Compound

Beyond identifying a direct binding target, it is crucial to understand the broader effects of this compound on cellular signaling pathways and networks. This is often achieved through techniques like transcriptomics (e.g., RNA-sequencing) and phosphoproteomics.

These methods would reveal changes in gene expression or protein phosphorylation patterns in cells treated with the compound, providing a global view of its biological impact. For example, if the compound inhibits a specific kinase, downstream signaling events regulated by that kinase would be altered. The identification of heterocyclic small molecules with polypharmacological activities often involves assessing their impact on cellular morphological changes, which can be linked to the modulation of multiple pathways. nih.gov

Proteomic and Metabolomic Profiling in Response to Compound Exposure

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are significantly altered. This can provide clues about the compound's mechanism of action and potential toxicity.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Metabolomic profiling of compound-treated cells can reveal alterations in metabolic pathways, providing further insight into the cellular response to the compound.

Investigation of Subcellular Localization and Cellular Uptake Mechanisms

Understanding where a compound localizes within a cell is key to interpreting its biological activity. For this compound, this would be investigated using techniques such as fluorescence microscopy with a fluorescently tagged version of the compound or cell fractionation studies followed by analytical quantification (e.g., mass spectrometry).

The mechanisms of cellular uptake (e.g., passive diffusion, active transport) would also be explored. These studies are critical to confirm that the compound can reach its intracellular target in sufficient concentrations to exert a biological effect. The cellular uptake of some therapeutic molecules can be facilitated by cell-penetrating peptides which can enter cells through mechanisms like macropinocytosis. researchgate.net

Off-Target Interactions and Polypharmacology Studies

It is rare for a small molecule to be entirely specific for a single biological target. Polypharmacology, the ability of a compound to interact with multiple targets, is a common phenomenon. nih.gov Investigating the off-target interactions of this compound is essential for understanding its complete biological profile, including potential side effects.

This is typically done by screening the compound against large panels of proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Identifying these off-target interactions provides a more comprehensive picture of the compound's mechanism and potential therapeutic applications or liabilities. For example, a series of 5-amino-1,3,4-thiadiazoles appended isatins were found to have polypharmacological properties by inducing significant cellular morphological changes. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Amino 1h Indazol 5 Yl Furan 2 Carboxylic Acid Analogues

Design Principles for SAR Exploration

The design of analogues of 5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid for structure-activity relationship (SAR) exploration is often guided by structure-based drug design (SBDD). nih.govnih.gov This approach utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity.

Key design principles for exploring the SAR of this class of compounds include:

Scaffold Hopping: The indazole ring is considered a privileged scaffold, often used as a bioisostere for other aromatic systems like indole (B1671886) or phenol. pharmablock.com Exploration involves modifying the core scaffold or replacing it with other heterocyclic systems to assess the impact on biological activity.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. pharmablock.com The indazole moiety itself is a valuable fragment in FBDD. pharmablock.com

Systematic Substituent Modification: Analogues are designed by systematically altering substituents on the indazole and furan (B31954) rings. This helps in probing the steric, electronic, and hydrophobic requirements of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For analogues of this compound, 3D-QSAR studies can be employed to develop predictive models. researchgate.net

These models are built using a training set of molecules with known activities and can then be used to predict the activity of newly designed compounds. semanticscholar.org The process typically involves:

Molecular Alignment: Aligning the structures of the compounds in the dataset based on a common scaffold.

Descriptor Calculation: Calculating various molecular descriptors that quantify the steric, electrostatic, and hydrophobic properties of the molecules.

Model Generation: Using statistical methods like Partial Least Squares (PLS) regression to build a model that correlates the descriptors with biological activity. semanticscholar.org

Model Validation: Validating the predictive power of the model using internal and external validation techniques. researchgate.net

Such models can provide valuable insights into the structural features that are crucial for activity and guide the design of more potent analogues.

Deconvolution of Pharmacophore Features and Essential Moieties

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For indazole-based inhibitors, the pharmacophore typically includes:

Hydrogen Bond Donors and Acceptors: The 3-amino group and the nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming key interactions with the target protein. pharmablock.com

Aromatic/Hydrophobic Regions: The indazole and furan rings provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Anionic/Acidic Group: The carboxylic acid on the furan ring is often crucial for activity, potentially forming salt bridges or hydrogen bonds with basic residues in the target.

The deconvolution of these features helps in understanding which parts of the molecule are essential for binding and activity. For instance, studies on similar indazole-based kinase inhibitors have highlighted the importance of the indazole core in forming pivotal interactions with hinge residues of kinases. nih.govpharmablock.com

Influence of Substituent Effects on Biological Activity, Selectivity, and Potency

The nature and position of substituents on the indazole and furan rings can significantly impact the biological activity, selectivity, and potency of the analogues.

Indazole Ring Substitutions: Modifications at different positions of the indazole ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity. For example, in some series of indazole derivatives, substitutions at specific positions have been shown to be either beneficial or detrimental to activity. rsc.org

Carboxylic Acid Moiety: The carboxylic acid group is often a key interaction point. Its position and acidity can be critical for potency.

The following table illustrates hypothetical SAR data for analogues with substitutions on the furan ring, based on general principles observed in similar compound series.

| Compound | R1 Substitution | R2 Substitution | Potency (IC50, nM) |

| Parent | H | H | 100 |

| Analogue A | CH3 | H | 150 |

| Analogue B | H | Cl | 50 |

| Analogue C | H | OCH3 | 80 |

| Analogue D | F | H | 90 |

This is a hypothetical table for illustrative purposes.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound analogues involves studying the rotational freedom around the single bonds connecting the indazole and furan rings.

The relative orientation of these two ring systems can significantly affect the molecule's ability to fit into the binding pocket of the target protein. A constrained or rigid conformation that pre-organizes the molecule in its bioactive conformation can lead to higher potency. Computational methods are often used to predict the low-energy conformations of analogues and to understand how different substituents might influence the conformational preferences.

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. drughunter.com

For this compound, potential bioisosteric replacements could be explored for:

Carboxylic Acid Group: The carboxylic acid can be replaced with other acidic functional groups like tetrazole, hydroxamic acid, or sulfonamide. nih.gov Such replacements can modulate the acidity (pKa), lipophilicity, and metabolic stability of the compound. acs.org For instance, replacing a carboxylic acid with a tetrazole can sometimes improve oral bioavailability. drughunter.com

Furan Ring: The furan ring can be replaced by other five- or six-membered heterocyclic or carbocyclic rings, such as thiophene (B33073), thiazole, or phenyl. nih.gov This can alter the geometry and electronic properties of the linker, potentially leading to improved interactions with the target.

The table below shows some common bioisosteric replacements for the carboxylic acid and furan moieties.

| Original Moiety | Potential Bioisosteric Replacements | Potential Property Changes |

| Carboxylic Acid | Tetrazole, Sulfonamide, Hydroxamic Acid | Modulated acidity, lipophilicity, metabolic stability |

| Furan Ring | Thiophene, Thiazole, Phenyl, Pyridine | Altered geometry, electronics, and hydrogen bonding capacity |

The rational application of these SAR and SPR principles is essential for the optimization of lead compounds based on the this compound scaffold, ultimately aiming to develop drug candidates with improved efficacy and safety profiles.

Computational Chemistry and Molecular Modeling Studies of 5 3 Amino 1h Indazol 5 Yl Furan 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid, these calculations would elucidate its electronic structure, orbital energies (like HOMO and LUMO), and electrostatic potential. nih.gov Such studies can predict molecular geometry, charge distribution, and reactivity indicators, which are crucial for understanding how the molecule might interact with biological targets. nih.gov These parameters help in assessing the molecule's stability and the sites most susceptible to metabolic reactions or binding interactions.

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of a compound's interaction with a biological target, such as a protein, over time. nih.gov If this compound were to be studied in complex with a specific protein kinase or receptor, MD simulations would reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds), and the conformational changes in both the ligand and the protein upon binding. These simulations are essential for validating docking results and understanding the thermodynamic basis of the interaction.

In Silico Screening for Novel Ligands and Binding Sites

In silico screening involves the computational assessment of large libraries of chemical compounds to identify potential new ligands for a biological target. researchgate.net In the context of this compound, this could involve using its known or predicted target to screen for other molecules with similar or better binding potential. Conversely, the structure of the compound itself could be used as a query to find new, previously unknown biological targets by screening it against a database of protein structures, a process known as reverse docking or target fishing.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. A pharmacophore model derived from this compound would consist of features like hydrogen bond donors/acceptors, aromatic rings, and charged groups. This model can then be used as a 3D query to rapidly screen large compound databases to find structurally diverse molecules that share the same key interaction features and are therefore likely to bind to the same target. nih.gov

Docking Studies and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Docking studies for this compound would involve placing it into the active site of a target protein (e.g., a kinase) to predict its binding conformation and affinity. researchgate.net Scoring functions are used to estimate the binding energy, helping to rank different compounds and prioritize them for further experimental testing. researchgate.net These studies can reveal crucial interactions, such as hydrogen bonds with key amino acid residues in the binding pocket. nih.gov

Free Energy Perturbation (FEP) and Alchemical Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of similar ligands to a common receptor. This "alchemical" calculation simulates a non-physical transformation of one molecule into another within the protein's binding site and in solution. While computationally intensive, FEP can provide highly accurate predictions of binding affinity changes resulting from small chemical modifications to a lead compound like this compound, thereby guiding lead optimization efforts.

Prediction of Absorption, Distribution, Metabolism (excluding human data), and Excretion (ADME) Properties in Silico

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. jneonatalsurg.com For this compound, these models can predict properties such as aqueous solubility, permeability (e.g., Caco-2), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com Predicting these properties early in the drug discovery process is crucial for identifying potential liabilities and designing compounds with better drug-like characteristics. jneonatalsurg.com

No specific data tables with detailed research findings for this compound could be generated as the necessary specific computational studies are not available in the public domain literature.

Permeability and Transport Predictions

The permeability of a compound is a critical factor influencing its oral bioavailability. In silico models are widely used to predict permeability, often using parameters such as Caco-2 cell permeability and P-glycoprotein (P-gp) substrate/inhibitor potential. scielo.brnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, are a well-established in vitro model for predicting human intestinal absorption of drugs. nih.gov Computational models can estimate a compound's Caco-2 permeability based on its structural features. scielo.br

P-glycoprotein is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption and efficacy. Predicting whether a compound is a substrate or inhibitor of P-gp is crucial. Various computational platforms, such as ADMETlab and admetSAR, utilize large datasets of experimentally determined P-gp substrates and inhibitors to build predictive models. scielo.br

For a molecule like this compound, its permeability would be influenced by its physicochemical properties, including its molecular weight, polarity (indicated by LogP), and the number of hydrogen bond donors and acceptors. While specific predicted values are not available, a general assessment can be made. The presence of the carboxylic acid and amino groups would increase its polarity, which might suggest moderate to low passive permeability.

Table 1: Predicted Permeability and Transport Properties

| Parameter | Predicted Value | Method |

|---|---|---|

| Caco-2 Permeability | Data not available | In silico prediction models |

| P-gp Substrate | Data not available | In silico prediction models |

Note: Specific computational data for this compound is not publicly available. The table indicates the types of predictions that are typically made.

Metabolic Stability Predictions (e.g., CYP interactions)

Metabolic stability is a key determinant of a drug's half-life and its potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. nih.gov In silico methods can predict a compound's interaction with various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.netresearchgate.net These predictions can identify which CYP enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes. researchgate.net

Table 2: Predicted Metabolic Stability

| Parameter | Predicted Outcome | Method |

|---|---|---|

| CYP1A2 Inhibition | Data not available | In silico prediction models |

| CYP2C9 Inhibition | Data not available | In silico prediction models |

| CYP2C19 Inhibition | Data not available | In silico prediction models |

| CYP2D6 Inhibition | Data not available | In silico prediction models |

| CYP3A4 Inhibition | Data not available | In silico prediction models |

Note: Specific computational data for this compound is not publicly available. The table indicates the types of predictions that are typically made.

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. nih.gov Only the unbound fraction of a drug is pharmacologically active. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict plasma protein binding (PPB). nih.gov These models typically use physicochemical descriptors like LogP or LogD as key parameters. nih.gov Generally, acidic compounds and those with higher lipophilicity tend to exhibit higher plasma protein binding. biorxiv.orgbiorxiv.org

Given the acidic nature of the carboxylic acid group in this compound, it is plausible to predict a significant degree of plasma protein binding. However, without specific in silico studies, the exact percentage remains speculative.

Table 3: Predicted Plasma Protein Binding

| Parameter | Predicted Value | Method |

|---|

Note: Specific computational data for this compound is not publicly available. The table indicates the types of predictions that are typically made.

Chemoinformatics and Data Mining for Related Scaffolds

Chemoinformatics and data mining of large chemical and biological databases can provide valuable insights into the properties and potential activities of scaffolds related to this compound.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.net This is attributed to its ability to form key interactions with various biological targets. researchgate.net Chemoinformatic analyses of indazole-containing compounds have revealed their prevalence in drugs targeting kinases, G-protein coupled receptors, and other enzyme classes. researchgate.net The diverse biological activities associated with the indazole moiety suggest that it is a versatile scaffold for drug design. nih.gov

Similarly, the furan (B31954) ring is a common motif in both natural products and synthetic compounds with a wide range of biological activities. However, as noted earlier, the potential for metabolic activation of the furan ring is a key consideration in drug design. bohrium.com Data mining of toxicological databases can help in identifying structural features that either mitigate or exacerbate this risk.

By analyzing the vast amount of data available for compounds containing indazole and furan rings, researchers can build predictive models for bioactivity, ADME properties, and potential toxicities. This information can then be used to guide the design and optimization of new compounds like this compound.

Pre Clinical in Vivo Efficacy and Mechanistic Studies of 5 3 Amino 1h Indazol 5 Yl Furan 2 Carboxylic Acid in Animal Models

Selection and Development of Relevant Animal Models for Specific Disease Research Contexts

The initial step in evaluating the in vivo efficacy of a compound such as 5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid involves the selection of appropriate animal models. These models are chosen based on the compound's hypothesized mechanism of action and the target disease. For instance, if the compound is designed as an anticancer agent, researchers might utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. A study on a related 3-aminoindazole derivative, ABT-869, employed an HT1080 human fibrosarcoma xenograft tumor model to assess its antitumor activity. nih.gov Another model used for angiogenesis inhibitors is the estradiol-induced mouse uterine edema model. nih.gov The choice of model is critical for obtaining relevant data that can predict potential human efficacy.

Pharmacodynamic Endpoints and Biomarker Development in Animal Models

Pharmacodynamic (PD) studies aim to understand the biochemical and physiological effects of the drug on the body. In animal models, this involves measuring biomarkers that indicate the drug is engaging with its intended target. For a kinase inhibitor, this could involve measuring the phosphorylation status of the target protein in tumor tissues collected from treated animals. nih.gov For compounds with anti-inflammatory properties, biomarkers could include levels of specific cytokines or immune cell infiltration into tissues. The development of robust biomarkers is essential for understanding the drug's mechanism of action and for guiding dose selection in later studies.

Dose-Response Relationships in Pre-clinical Models for Mechanistic Understanding

Establishing a dose-response relationship is a fundamental aspect of preclinical evaluation. This involves administering a range of doses of the compound to animal models and observing the magnitude of the therapeutic effect and/or biomarker modulation. Studies on other compounds, such as furan (B31954) derivatives and 5-fluorouracil, have demonstrated the importance of assessing dose-dependent effects on cytotoxicity, cell proliferation, and tissue injury. focusontoxpath.comfocusontoxpath.comnih.gov For instance, a study on furan-induced liver tumorigenicity showed dose-dependent increases in hepatic cytotoxicity. focusontoxpath.comfocusontoxpath.com Observing a clear relationship between the dose of this compound and a biological effect would provide evidence of its activity and help in determining a potential therapeutic window.

Investigation of Efficacy in Animal Models of Disease Progression

Once a dose-response relationship is established, the compound's efficacy is tested in animal models that mimic the human disease progression. For a potential anti-cancer agent, this would involve treating tumor-bearing animals and monitoring tumor growth over time compared to a control group. Significant inhibition of tumor growth would be a key efficacy endpoint. nih.gov For other diseases, efficacy might be measured by improvements in disease-specific symptoms, histopathological changes, or survival rates.

Route of Administration Studies in Animal Models for Research Tool Characterization

The method of administration can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy. Common routes of administration in laboratory animals include oral (gavage), intravenous, intraperitoneal, and subcutaneous injections. umn.edunih.govumich.eduwvu.edunih.gov The choice of route depends on the compound's physicochemical properties and the intended clinical application. For example, oral bioavailability is often a desired characteristic for chronically administered drugs. nih.govnih.gov Studies would be conducted to compare the efficacy and pharmacokinetic profile of this compound when administered via different routes to determine the most suitable one for further development.

Long-Term Efficacy and Durability of Response Studies in Animal Models

For diseases that require chronic treatment, it is important to assess the long-term efficacy and durability of the response to the compound. This involves treating animal models for an extended period and monitoring for sustained therapeutic effects. These studies also provide insights into the potential for the development of resistance to the treatment. The duration of these studies would be dependent on the specific disease model and its typical progression.

Evaluation of Compound Distribution and Tissue Accumulation in Animal Models

Understanding where a compound distributes in the body and whether it accumulates in specific tissues is crucial for both efficacy and safety assessment. Studies using radiolabeled compounds can track their presence in various organs and tumors over time. nih.gov For example, a study on 5-thio-D-glucose found that it achieved higher levels in pancreatic tumors than in normal pancreatic tissue. nih.gov Such studies would determine the concentration of this compound and its metabolites in target tissues versus non-target tissues, providing valuable information about its potential for on-target efficacy and off-target side effects. The accumulation of related furan dicarboxylic acids has been linked to neurological abnormalities in patients with renal failure, highlighting the importance of understanding tissue distribution. nih.gov

Data Table: Preclinical Evaluation Parameters

| Parameter | Description | Example from Related Compounds |

| Animal Model | The biological system used to study the compound's effects. | HT1080 human fibrosarcoma xenograft model in mice for an anti-cancer agent. nih.gov |

| Pharmacodynamic Endpoint | A measurable indicator of a drug's effect on the body. | Inhibition of receptor tyrosine kinase phosphorylation in tumor tissue. nih.gov |

| Dose-Response | The relationship between the dose of the compound and the observed effect. | Dose-dependent increase in hepatic cytotoxicity with furan administration. focusontoxpath.comfocusontoxpath.com |

| Efficacy Endpoint | The primary measure of a drug's therapeutic benefit in a disease model. | Significant tumor growth inhibition. nih.gov |

| Route of Administration | The path by which the compound is brought into contact with the body. | Oral administration for compounds with good bioavailability. nih.govnih.gov |

| Long-Term Outcome | The sustained effect of the compound over an extended treatment period. | Durability of tumor suppression. |

| Tissue Distribution | The localization of the compound in different tissues and organs. | Higher concentration of 5-thio-D-glucose in tumor tissue compared to normal tissue. nih.gov |

Advanced Analytical Methodologies for Research on 5 3 Amino 1h Indazol 5 Yl Furan 2 Carboxylic Acid

Chromatographic Techniques for Purity and Identity Confirmation in Research Samples

Chromatography is an indispensable technique for separating 5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid from potential impurities, such as starting materials, reagents, and reaction by-products. The establishment of a robust chromatographic method is the first step in ensuring the quality and integrity of research samples.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.netnih.gov A reverse-phase (RP-HPLC) approach is typically most effective for this polar, aromatic molecule.

Method development involves the systematic optimization of several key parameters to achieve adequate separation (resolution), peak shape, and analysis time.

Stationary Phase: A C18 (octadecylsilane) column is the most common initial choice, offering broad applicability for retaining moderately polar to nonpolar analytes. For compounds that may be too polar for sufficient retention on a standard C18 phase, columns with polar-embedded groups or phenyl-hexyl phases can provide alternative selectivity. americanpharmaceuticalreview.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent and an organic modifier is typically employed. The aqueous phase is often water buffered with an acid, such as formic acid or phosphoric acid, to control the ionization state of the analyte's amino and carboxylic acid groups, which is critical for achieving sharp, symmetrical peaks. sielc.comsielc.com Acetonitrile (B52724) is a common organic modifier due to its low viscosity and UV transparency.

Detection: The extensive conjugation provided by the indazole and furan (B31954) ring systems makes the compound an excellent candidate for UV-Visible detection. libretexts.org A photodiode array (PDA) detector can be used to determine the optimal detection wavelength, likely in the range of 250-300 nm, and to assess peak purity.

Optimization: Parameters such as the gradient profile, flow rate, and column temperature are adjusted to maximize the resolution between the main compound peak and any impurity peaks.

The following table outlines a typical set of starting conditions for the HPLC method development for this compound, based on methods used for analogous compounds like indazole-3-carboxylic acid. sielc.comsielc.comsigmaaldrich.com

| Parameter | Typical Condition | Rationale/Comments |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering good resolving power. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to suppress ionization of the carboxylic acid and ensure good peak shape. MS-compatible. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good separation efficiency. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used initially to elute all components and determine the approximate retention time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds; should be optimized using a PDA scan. |

| Injection Volume | 10 µL | Typical volume to avoid column overloading. |

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. The compound's functional groups (specifically the carboxylic acid and primary amine) contain active hydrogens that lead to strong intermolecular hydrogen bonding. researchgate.net This results in very low volatility and poor thermal stability, making it difficult to elute from a GC column without thermal decomposition. researchgate.net

To enable GC analysis, a derivatization step is required to convert the polar functional groups into less polar, more volatile derivatives. researchgate.netmdpi.com

Silylation: This is a common derivatization technique where active hydrogens in -COOH and -NH2 groups are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used for this purpose. nih.gov

Alkylation/Esterification: This process converts the carboxylic acid into an ester, for example, by reaction with an alcohol in the presence of an acid catalyst. libretexts.org This increases volatility and improves chromatographic behavior. libretexts.org

While GC analysis is possible after derivatization, the additional sample preparation steps can introduce variability. For routine purity and identity confirmation, HPLC is the more direct, robust, and preferred method for a compound of this nature. researchgate.netnih.gov

Mass Spectrometry (MS) Applications for Metabolite Identification and Quantification in Biological Matrices (research focus)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and indispensable tool for studying the in vitro and in vivo metabolism of research compounds. researchgate.netnih.gov It offers the high sensitivity and selectivity required to detect and identify metabolites in complex biological matrices such as plasma, urine, and liver microsome incubations. nih.govmdpi.com

For quantitative analysis, a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. pensoft.net This technique provides exceptional sensitivity and selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest.

The workflow for quantitative analysis in a biological matrix typically involves:

Sample Preparation: The primary goal is to remove proteins and other matrix components that can interfere with the analysis. pensoft.net Protein precipitation using a cold organic solvent like acetonitrile is a common first step. sciex.com For cleaner samples and increased sensitivity, solid-phase extraction (SPE) may be employed.

Chromatographic Separation: A validated HPLC method, similar to that described in section 7.1.1, is used to separate the parent compound and its metabolites from endogenous matrix components.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most suitable ionization technique for this polar molecule, likely operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. In the mass spectrometer, this precursor ion is selected, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored.

The table below shows potential MRM transitions that could be developed for quantifying this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|

| Parent Compound | 243.08 | 226.08 | Loss of NH₃ |

| Parent Compound | 243.08 | 198.08 | Loss of COOH |

| Parent Compound | 243.08 | 170.09 | Loss of COOH and CO |

Identifying the structure of unknown metabolites is crucial for understanding a compound's biotransformation pathways. High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, is essential for this purpose. nih.govnih.gov

HRMS provides a highly accurate mass measurement of both the parent metabolite and its fragments, often with an error of less than 5 ppm. nih.gov This accuracy allows for the confident determination of the metabolite's elemental composition, which is the first step in identifying the metabolic modification. For example, an increase in mass corresponding to C₁₂H₉N₃O₃ to C₁₂H₉N₃O₄ would strongly suggest the addition of an oxygen atom (hydroxylation).

Common metabolic pathways for compounds containing aromatic and heterocyclic rings include:

Phase I Reactions: Oxidation (e.g., hydroxylation on the indazole or furan ring), hydrolysis. nih.gov

Phase II Reactions: Conjugation with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) to increase water solubility for excretion.

The following table lists potential Phase I and II metabolites of this compound and their predicted exact masses, which would be searchable using HRMS data.

| Metabolite | Biotransformation | Chemical Formula | Predicted Exact Mass [M+H]⁺ |

|---|---|---|---|

| Parent Compound | - | C₁₂H₉N₃O₃ | 244.0717 |

| Monohydroxylated Metabolite | + O | C₁₂H₉N₃O₄ | 260.0666 |

| Glucuronide Conjugate | + C₆H₈O₆ | C₁₈H₁₇N₃O₉ | 420.1038 |

| Sulfate Conjugate | + SO₃ | C₁₂H₉N₃O₆S | 324.0285 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of a synthesized molecule. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR: A proton NMR spectrum would confirm the presence of all non-exchangeable protons. For this compound, this would include distinct signals in the aromatic region (approx. 6.5-8.5 ppm) for the protons on the furan and indazole rings. nih.gov The coupling patterns (splitting) and coupling constants (J-values) between adjacent protons would help to confirm their relative positions. stackexchange.com The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups would likely appear as broad singlets that could be confirmed by a D₂O exchange experiment.

¹³C NMR: A carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. ipb.pt The chemical shifts would confirm the presence of aromatic carbons, carbons of the furan and indazole rings, and the carbonyl carbon of the carboxylic acid (typically >160 ppm). mdpi.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule, such as linking the furan ring to the indazole ring. ipb.pt

The table below presents predicted ¹H and ¹³C NMR chemical shifts for the core structures of this compound, based on data from similar compounds. Actual values would need to be confirmed experimentally.

| Atom Position (Hypothetical) | Nucleus | Predicted Chemical Shift (δ, ppm) | Comments |

|---|---|---|---|

| Furan H-3/H-4 | ¹H | ~7.0 - 7.5 | Aromatic protons on the furan ring, appearing as doublets. stackexchange.com |

| Indazole Aromatic H's | ¹H | ~7.5 - 8.2 | Protons on the benzene (B151609) portion of the indazole ring. nih.gov |

| NH₂ | ¹H | Broad, variable | Exchangeable protons, position is solvent-dependent. |

| COOH | ¹H | >10, Broad | Acidic proton, often very broad and downfield. |

| Furan Carbons | ¹³C | ~110 - 150 | Chemical shifts are influenced by the substituents. |

| Indazole Carbons | ¹³C | ~115 - 145 | Aromatic carbons of the indazole system. ipb.pt |

| C=O (Carboxylic Acid) | ¹³C | ~160 - 170 | Characteristic downfield shift for a carbonyl carbon. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of this compound. These methods offer complementary information regarding the molecule's functional groups and conjugated systems.

Infrared (IR) Spectroscopy:

IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The complex structure of this molecule, featuring an indazole ring, a furan ring, an amino group, and a carboxylic acid, gives rise to a unique IR spectrum.

Key functional groups and their expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) and the N-H of the indazole ring typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H stretching: The carboxylic acid hydroxyl group (-OH) shows a broad absorption band over a wide range, often from 2500 to 3300 cm⁻¹, due to hydrogen bonding.

C=O stretching: The carbonyl group of the carboxylic acid is expected to produce a strong, sharp absorption peak between 1680 and 1720 cm⁻¹.

C=C and C=N stretching: The aromatic rings (indazole and furan) will display several absorption bands in the 1400-1650 cm⁻¹ region.

C-O stretching: The furan ring's C-O-C ether linkage and the C-O of the carboxylic acid will have characteristic stretching vibrations in the 1000-1300 cm⁻¹ range.

Analysis of a hypothetical IR spectrum allows for the confirmation of these functional groups, providing direct evidence for the compound's molecular structure.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Stretching | 3300-3500 | Medium |

| Indazole (N-H) | Stretching | 3300-3500 | Medium |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | 1680-1720 | Strong, Sharp |

| Aromatic Rings (C=C/C=N) | Stretching | 1400-1650 | Medium-Strong |

| Furan/Carboxylic Acid (C-O) | Stretching | 1000-1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, which extends across the indazole and furan rings, is expected to absorb light in the UV-Vis region. The absorption maxima (λmax) can indicate the extent of conjugation. The presence of auxochromes like the amino (-NH₂) and hydroxyl (-OH) groups can influence the position and intensity of these absorption bands. Typically, π → π* transitions of the conjugated aromatic system would result in strong absorption bands in the UV region.

Future Research Directions and Unanswered Questions Regarding 5 3 Amino 1h Indazol 5 Yl Furan 2 Carboxylic Acid

Exploration of Novel Biological Roles and Applications based on Mechanistic Insights

The established role of TDP1 is to repair DNA damage caused by the stalling of topoisomerase I (TOP1), an action that can lead to resistance against TOP1-inhibiting cancer chemotherapies like topotecan (B1662842) and irinotecan. nih.govcancer.govmdpi.com Consequently, the primary application for a TDP1 inhibitor like 5-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid is to act as a chemosensitizer, enhancing the efficacy of these drugs. mdpi.comnih.gov